1-(1-Aminoethylidene)amino 4-methyl benzene-1,4-dicarboxylate

Description

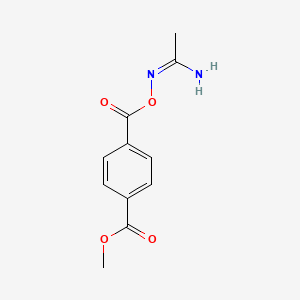

1-(1-Aminoethylidene)amino 4-methyl benzene-1,4-dicarboxylate is a substituted benzene-1,4-dicarboxylate derivative featuring a methyl ester group at the 4-position and a 1-(1-aminoethylidene)amino substituent at the 1-position. Potential applications include coordination chemistry, metal-organic frameworks (MOFs), and pharmaceutical intermediates, inferred from structural analogs in the evidence.

Properties

IUPAC Name |

4-O-[(Z)-1-aminoethylideneamino] 1-O-methyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-7(12)13-17-11(15)9-5-3-8(4-6-9)10(14)16-2/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIDGCBDNSSSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)C1=CC=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/OC(=O)C1=CC=C(C=C1)C(=O)OC)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Aminoethylidene)amino 4-methyl benzene-1,4-dicarboxylate, with the CAS number 874452-27-4 and a molecular weight of 236.22 g/mol, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₁H₁₂N₂O₄

- Molecular Weight : 236.22 g/mol

- Structure : The compound features an amino group and two carboxylate groups, which are significant for its biological interactions.

Enzyme Inhibition

The compound's ability to inhibit key enzymes involved in detoxification and antioxidant defense has been studied. For example, methyl 4-aminobenzoate derivatives were shown to inhibit glutathione reductase (GR) and glutathione S-transferase (GST), crucial enzymes for cellular defense against oxidative stress . Given the structural attributes of this compound, it may possess similar inhibitory effects.

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications in the chemical structure can enhance or diminish biological activity. In related compounds, alterations in functional groups have been linked to varying degrees of enzyme inhibition and antiviral efficacy . Understanding these relationships is essential for optimizing the biological activity of this compound.

Case Studies

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(1-aminoethylidene)amino 4-methyl benzene-1,4-dicarboxylate serves as a building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, enabling the creation of derivatives with enhanced properties.

Biology

This compound is being investigated for its potential as a biochemical probe or enzyme inhibitor . The presence of amino and carboxylate groups facilitates interactions with biological macromolecules, making it a candidate for studying enzyme mechanisms and pathways.

Medicine

Research into the medicinal applications of this compound has revealed its potential therapeutic effects in treating various diseases. Its ability to modulate biological pathways through specific molecular interactions positions it as a promising agent in drug development.

Industry

In industrial applications, this compound is utilized in the production of polymers , resins , and other materials. Its unique chemical properties contribute to the formulation of high-performance products.

Similar Compounds

| Compound Name | Structural Differences |

|---|---|

| 1-ethyl 4-methyl benzene-1,4-dicarboxylate | Ethyl group instead of aminoethylidene |

| 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester | Different ester groups |

Uniqueness

The distinct functional groups present in this compound confer unique chemical and biological properties that differentiate it from similar compounds.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound demonstrated effective multi-step organic reactions leading to high yields. The characterization involved various spectroscopic techniques confirming its structure and purity.

Research investigating the biological activity of this compound showed promising results as an enzyme inhibitor. Specific assays indicated its potential role in modulating metabolic pathways relevant to disease states.

Case Study 3: Industrial Application Development

An industrial case study highlighted the use of this compound in developing new polymer formulations. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional formulations.

Comparison with Similar Compounds

Ester-Functionalized Benzene-1,4-Dicarboxylates

O1-(2-Hydroxyethyl) O4-Methyl Benzene-1,4-Dicarboxylate (Ev 18) :

This compound substitutes the 1- and 4-positions with a hydroxyethyl and methyl ester, respectively. Unlike the target compound, the hydroxyethyl group confers hydrophilicity and hydrogen-bonding capacity, making it suitable as a chemical intermediate. The methyl ester in both compounds enhances solubility in organic solvents.- Methyl N-Boc-4-Piperidinecarboxylate (Ev 19): While structurally distinct (piperidine vs. benzene core), its tert-butyloxycarbonyl (Boc) and methyl ester groups highlight the role of steric protection in synthesis. The target compound’s aminoethylidene group may similarly influence reactivity during functionalization.

Key Difference: The aminoethylidene group in the target compound introduces nucleophilic and coordinating capabilities absent in ester-only analogs.

Comparison in Coordination Chemistry and MOFs

Unmodified and Modified Benzene-1,4-Dicarboxylate Linkers

BDC²⁻ (Benzene-1,4-Dicarboxylate) (Ev 4, 7, 8) :

The parent BDC²⁻ ligand forms stable MOFs (e.g., UiO-66, MnBDC) due to its rigid planar structure. MnBDC, for instance, exhibits electrocatalytic activity in battery applications .- BDC-NH₂ (2-Aminobenzene-1,4-Dicarboxylate) (Ev 8): The amino group enhances MOF stability and gas adsorption via hydrogen bonding. In contrast, the target compound’s aminoethylidene group could introduce stronger metal-chelation or redox activity.

- MSBDC (Monosodium 2-Sulfobenzene-1,4-Dicarboxylate) (Ev 6): Sulfonate-modified BDC improves catalytic performance in glucose conversion. The aminoethylidene group may similarly alter acidity or electronic properties in MOFs.

Table 1: Substituent Effects on MOF Properties

Comparison with Piperidine and Imidazolidine Derivatives

Piperidine-1,4-Dicarboxylates (Ev 1, 2, 5, 19)

Compounds like 1-(tert-butyl) 4-methyl piperidine-1,4-dicarboxylate are used as intermediates in drug synthesis (e.g., RAS inhibitors in Ev 2). Their saturated six-membered rings confer conformational flexibility, unlike the aromatic benzene core of the target compound.

Imidazolidine Derivatives (Ev 16)

1-(tert-Butyl) 4-methyl imidazolidine-1,4-dicarboxylates exhibit cyclic guanidine motifs for enzyme modulation. The target compound’s aminoethylidene group may share similar hydrogen-bonding interactions but lacks ring strain.

Research Findings and Implications

- Solubility and Reactivity: The methyl ester balances hydrophobicity, while the amino group may facilitate protonation-dependent solubility, critical for pharmaceutical applications.

- MOF Design: Substituted BDC linkers with aminoethylidene groups could create MOFs with tailored pore environments for selective gas separation or catalysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.